molecular formula C9H11NO3 B14308013 6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid CAS No. 111911-78-5

6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid

Cat. No.: B14308013
CAS No.: 111911-78-5
M. Wt: 181.19 g/mol
InChI Key: WNHMUIVEVDLYSG-UHFFFAOYSA-N
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Description

6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 6-oxabicyclo[3.2.1]oct-3-en-7-one, followed by a series of reactions including stereoselective reduction to yield the desired compound . The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Stereoselective reduction is a key step in its synthesis.

    Substitution: This compound can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are used to investigate biological pathways and enzyme interactions.

    Medicine: The compound and its analogs are explored for potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-7-oxo-6-azabicyclo[321]oct-2-ene-2-carboxylic acid is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

111911-78-5

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

6-methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C9H11NO3/c1-10-5-2-3-6(9(12)13)7(4-5)8(10)11/h3,5,7H,2,4H2,1H3,(H,12,13)

InChI Key

WNHMUIVEVDLYSG-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC=C(C(C2)C1=O)C(=O)O

Origin of Product

United States

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